molecular formula C10H7IN2O B13672952 2-(4-Iodophenyl)-1H-imidazole-5-carbaldehyde

2-(4-Iodophenyl)-1H-imidazole-5-carbaldehyde

Cat. No.: B13672952
M. Wt: 298.08 g/mol
InChI Key: FFVMKSTZIJWGGB-UHFFFAOYSA-N
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Description

2-(4-Iodophenyl)-1H-imidazole-5-carbaldehyde is an organic compound that features an imidazole ring substituted with an iodophenyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Iodophenyl)-1H-imidazole-5-carbaldehyde typically involves the reaction of 4-iodoaniline with glyoxal in the presence of an acid catalyst to form the imidazole ring. The reaction conditions often include heating the mixture to facilitate the formation of the imidazole ring and subsequent introduction of the aldehyde group .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Iodophenyl)-1H-imidazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The iodophenyl group can participate in substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for nucleophilic aromatic substitution reactions.

Major Products Formed

    Oxidation: 2-(4-Iodophenyl)-1H-imidazole-5-carboxylic acid.

    Reduction: 2-(4-Iodophenyl)-1H-imidazole-5-methanol.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Iodophenyl)-1H-imidazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Iodophenyl)-1H-imidazole-5-carbaldehyde involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry. The aldehyde group can form covalent bonds with nucleophiles, which is valuable in biochemical assays and drug design .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-1H-imidazole-5-carbaldehyde
  • 2-(4-Chlorophenyl)-1H-imidazole-5-carbaldehyde
  • 2-(4-Fluorophenyl)-1H-imidazole-5-carbaldehyde

Uniqueness

2-(4-Iodophenyl)-1H-imidazole-5-carbaldehyde is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s behavior in chemical reactions and interactions with biological targets .

Properties

Molecular Formula

C10H7IN2O

Molecular Weight

298.08 g/mol

IUPAC Name

2-(4-iodophenyl)-1H-imidazole-5-carbaldehyde

InChI

InChI=1S/C10H7IN2O/c11-8-3-1-7(2-4-8)10-12-5-9(6-14)13-10/h1-6H,(H,12,13)

InChI Key

FFVMKSTZIJWGGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(N2)C=O)I

Origin of Product

United States

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